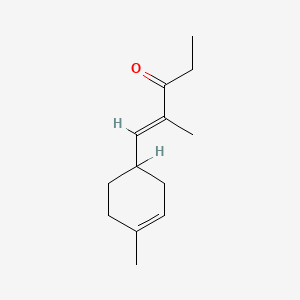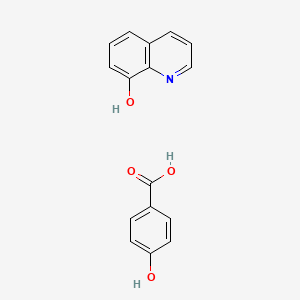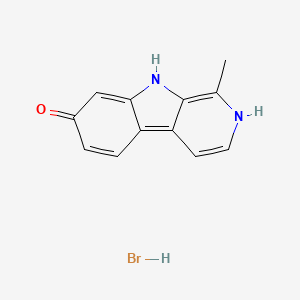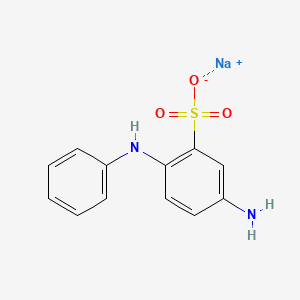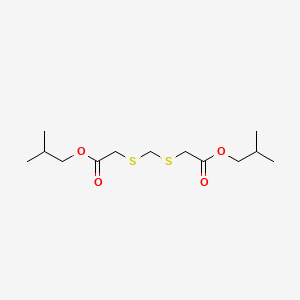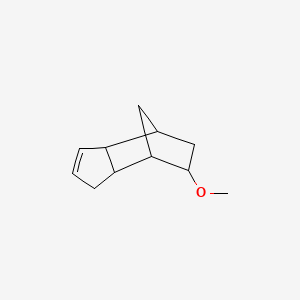
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is a complex organic compound with a unique structure that includes a methano bridge and a methoxy group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be used to facilitate the cyclization and methylation processes. The use of high-pressure and temperature conditions can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
Uniqueness
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
22902-03-0 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
8-methoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C11H16O/c1-12-11-6-7-5-10(11)9-4-2-3-8(7)9/h2-3,7-11H,4-6H2,1H3 |
Clave InChI |
BWSXMZBSPFYLHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2CC1C3C2C=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




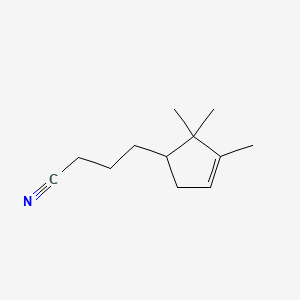
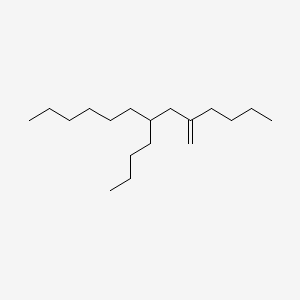
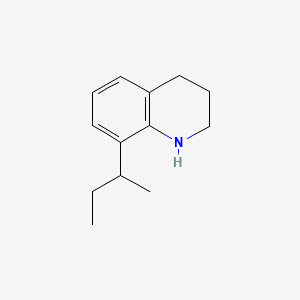
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
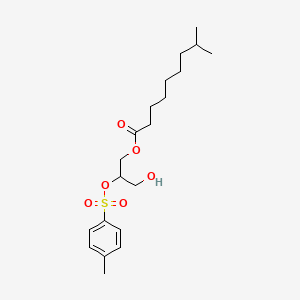

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
